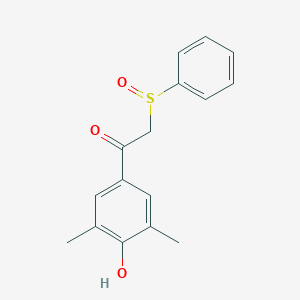

![molecular formula C23H18BrN5O3S B2737727 3-((4-bromophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895641-46-0](/img/structure/B2737727.png)

3-((4-bromophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

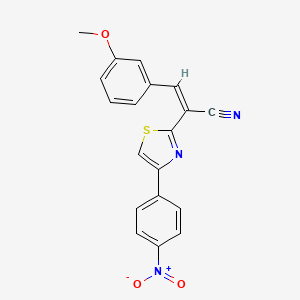

The compound “3-((4-bromophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex chemical compound. Its versatile properties make it valuable in diverse scientific research, aiding advancements in drug development, organic synthesis, and catalysis1.

Synthesis Analysis

While there are no specific synthesis methods for this compound found in the search results, it’s worth noting that organoboron compounds are highly valuable building blocks in organic synthesis2. Protodeboronation of alkyl boronic esters is a method that could potentially be used in the synthesis of this compound2.

Molecular Structure Analysis

The molecular structure of this compound is not directly available from the search results. However, it’s known that the compound has a nitrogen-based hetero-aromatic ring structure1.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not directly available from the search results. However, organoboron compounds can undergo a broad range of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations2.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the search results. However, the molecular formula is C23H18ClN5O3S and the molecular weight is 479.943.Scientific Research Applications

Synthesis and Biological Activity

Antihistaminic Agents : A series of compounds, including triazoloquinazolin-5-ones, have been synthesized and evaluated for their antihistaminic activity. These compounds demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, suggesting potential as new classes of H1-antihistaminic agents with minimal sedation effects (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).

Antimicrobial and Anticancer Activities : Novel triazole derivatives have been synthesized and shown to possess antimicrobial activities against various test microorganisms. Some compounds within this class have also demonstrated good or moderate activities, indicating potential for further development in antimicrobial therapies (Bektaş et al., 2007). Additionally, triazoloquinazolin-5-amine derivatives have been explored for their anticancer activity, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Tubulin Polymerization Inhibitors : Certain triazoloquinazolinone-based compounds have been designed as tubulin polymerization inhibitors and tested for their anticancer activity. These compounds inhibited tubulin assembly and displayed potent anticancer activity across a panel of cancer cell lines, suggesting their utility as vascular disrupting agents (Driowya et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not directly available from the search results.

Future Directions

The future directions for this compound are not directly available from the search results. However, its versatile properties make it valuable in diverse scientific research, aiding advancements in drug development, organic synthesis, and catalysis1.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

properties

IUPAC Name |

3-(4-bromophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN5O3S/c1-14-7-12-20(32-2)18(13-14)25-21-17-5-3-4-6-19(17)29-22(26-21)23(27-28-29)33(30,31)16-10-8-15(24)9-11-16/h3-13H,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIHIRAZRQKISX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-bromophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2737644.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide](/img/structure/B2737646.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737650.png)

![N-[3-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2737654.png)

![2,4,7,8-Tetramethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737660.png)

![2-[[1-(5-Chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2737665.png)